4-[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid
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Overview
Description
Meprednisone hemisuccinate is a synthetic corticosteroid derivative used primarily for its anti-inflammatory and immunosuppressive properties. It is a water-soluble ester of meprednisone, making it suitable for various medical applications, including the treatment of severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meprednisone hemisuccinate involves the esterification of meprednisone with succinic anhydride. The reaction typically occurs in a non-protonic solvent in the presence of an alkaline catalyst. The process can be summarized as follows:
Raw Materials: Meprednisone and succinic anhydride.
Reaction Solvent: A non-protonic solvent such as pyridine.
Catalyst: An alkaline catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of meprednisone hemisuccinate follows a similar synthetic route but on a larger scale. The process involves:
Large-Scale Reactors: Use of industrial reactors to handle large volumes of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Meprednisone hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of meprednisone hemisuccinate, each with distinct pharmacological properties .
Scientific Research Applications
Meprednisone hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in high-performance liquid chromatography (HPLC) for the analysis of corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Meprednisone hemisuccinate exerts its effects by modulating the activity of glucocorticoid receptors. Upon binding to these receptors, the compound influences the transcription of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration, resulting in reduced inflammation and immune activity .
Comparison with Similar Compounds
Prednisone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Methylprednisolone: A closely related compound with a similar mechanism of action but different clinical applications.
Dexamethasone: A potent corticosteroid with a longer duration of action compared to meprednisone hemisuccinate
Uniqueness: Meprednisone hemisuccinate is unique due to its water solubility, which enhances its bioavailability and makes it suitable for parenteral administration. This property distinguishes it from other corticosteroids that may require different formulations for effective delivery .
Properties
Molecular Formula |
C26H32O8 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[2-[(10R,13S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H32O8/c1-14-10-18-17-5-4-15-11-16(27)8-9-24(15,2)23(17)19(28)12-25(18,3)26(14,33)20(29)13-34-22(32)7-6-21(30)31/h8-9,11,14,17-18,23,33H,4-7,10,12-13H2,1-3H3,(H,30,31)/t14?,17?,18?,23?,24-,25-,26-/m0/s1 |
InChI Key |
NSUOIXNBPZQTLB-RTIGKGLPSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)C |
Origin of Product |
United States |
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